2,2',3,3',5,5',6,6'-Octafluorobiphenyl
Overview
Description
2,2',3,3',5,5',6,6'-Octafluorobiphenyl is a perfluorinated biphenyl compound that is of interest due to its unique chemical and physical properties. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs and substitution patterns have been investigated. These studies provide insights into the behavior of perfluorinated aromatic compounds, which can be extrapolated to understand 2,2',3,3',5,5',6,6'-Octafluorobiphenyl.
Synthesis Analysis
The synthesis of related perfluorinated compounds, such as the octachloro-9,9'-bifluorenylidene, involves the preparation of precursors and byproducts that are structurally similar to octafluorobiphenyl . The synthesis routes for these compounds can be complex due to the steric hindrance and electronic effects of the substituents, which can lead to unexpected byproducts. For example, the synthesis of 1,1',3,3',6,6',8,8'-octachloro-9,9'-bifluorenylidene resulted in a byproduct with a tetrachloro-trichloromethyl biphenyl structure .
Molecular Structure Analysis
The molecular structure of perfluorinated compounds is characterized by significant out-of-plane bond bending and molecular warping due to the steric effects of the fluorine atoms . For instance, the related perchloro-9,9'-bifluorenylidene exhibits a large dihedral angle between its fluorenylidene moieties, which is a result of chlorine overcrowding . This structural feature is likely to be present in octafluorobiphenyl as well, given the similar overcrowding that would result from the eight fluorine atoms.
Chemical Reactions Analysis
Perfluorinated compounds like 2,2',3,3',5,5',6,6'-Octafluorobiphenyl are expected to undergo nucleophilic substitution reactions. For example, 2H,2'H-octafluorobiphenyl is known to react with sodium methoxide, with the nucleophilic attack occurring at the 4,4' positions . This reactivity pattern is indicative of the influence of the fluorine substituents on the electronic properties of the biphenyl core, directing nucleophilic attacks to specific positions on the aromatic rings.
Physical and Chemical Properties Analysis
The physical properties of perfluorinated compounds are influenced by their crystalline structure and intermolecular interactions. For example, octafluoro-1,2-dimethylenecyclobutane has a melting point of 238 K and exhibits specific atomic volumes and charges for carbon and fluorine atoms . These properties are determined by the bonding environment and are consistent across different perfluorinated hydrocarbons . Similarly, the photodimerization of symmetrical octafluoro stilbene in the solid state is facilitated by the stacking interactions of the fluorinated phenyl rings . These findings suggest that 2,2',3,3',5,5',6,6'-Octafluorobiphenyl would also display distinct physical properties due to its perfluorinated nature and molecular geometry.
Scientific Research Applications
Synthesis and Polymer Applications
- Polymer Synthesis : This compound is utilized in creating new polymers with enhanced solubility, mechanical flexibility, and thermal stability. For instance, Kwock, Baird, and Miller (1993) developed soluble copolymers using Octafluorobiphenyl, achieving polymers that are thermally stable and form strong, transparent films (Kwock, Baird, & Miller, 1993).
- Conjugated Polymers : Aoki et al. (2018) explored the synthesis of π-conjugated polymers containing Octafluorobiphenyl, which shows promise as materials for organic light-emitting diodes (Aoki et al., 2018).
Chemical Properties and Reactions
- Nucleophilic Replacement Reactions : Burdon, Kane, and Tatlow (1971) investigated the reactions of Octafluorobiphenyl, clarifying earlier misconceptions about its reactivity and providing insights into its chemical behavior (Burdon, Kane, & Tatlow, 1971).
- Fluorination Studies : Research by Harley and Pedler (1973) on the fluorination of polyfluorobiphenyls, including Octafluorobiphenyl derivatives, contributed to understanding the compound's reactivity under different conditions (Harley & Pedler, 1973).
Material Science and Engineering
- Liquid Crystal Properties : Byron, Matharu, and Wilson (1995) explored the synthesis and liquid crystal properties of Octafluorobiphenyl derivatives, noting their potential use in various applications due to their unique refractive indices and thermal properties (Byron, Matharu, & Wilson, 1995).
Environmental and Green Chemistry
- Corrosion Inhibition : Chafiq et al. (2020) studied the use of compounds related to Octafluorobiphenyl for corrosion inhibition, emphasizing the importance of such substances in environmentally friendly applications (Chafiq et al., 2020).
properties
IUPAC Name |
1,2,4,5-tetrafluoro-3-(2,3,5,6-tetrafluorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2F8/c13-3-1-4(14)10(18)7(9(3)17)8-11(19)5(15)2-6(16)12(8)20/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCHHUZAAGRHDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)C2=C(C(=CC(=C2F)F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2F8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063218 | |
Record name | 1,1'-Biphenyl, 2,2',3,3',5,5',6,6'-octafluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2063218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,3',5,5',6,6'-Octafluorobiphenyl | |
CAS RN |
3883-86-1 | |
Record name | 2,2′,3,3′,5,5′,6,6′-Octafluoro-1,1′-biphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3883-86-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2',3,3',5,5',6,6'-Octafluoro-1,1'-biphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003883861 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4H,4'H-Octafluorobiphenyl | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96909 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1,1'-Biphenyl, 2,2',3,3',5,5',6,6'-octafluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,1'-Biphenyl, 2,2',3,3',5,5',6,6'-octafluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2063218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',3,3',5,5',6,6'-octafluoro-1,1'-biphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.290 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,2',3,3',5,5',6,6'-Octafluoro-1,1'-biphenyl | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NFP7F6MDR9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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